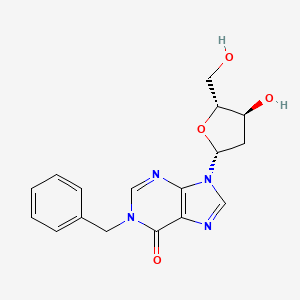

1-Benzyl-2'-deoxyinosine

描述

Structure

3D Structure

属性

分子式 |

C17H18N4O4 |

|---|---|

分子量 |

342.35 g/mol |

IUPAC 名称 |

1-benzyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one |

InChI |

InChI=1S/C17H18N4O4/c22-8-13-12(23)6-14(25-13)21-10-18-15-16(21)19-9-20(17(15)24)7-11-4-2-1-3-5-11/h1-5,9-10,12-14,22-23H,6-8H2/t12-,13+,14+/m0/s1 |

InChI 键 |

MWEHXPVIWYSEJL-BFHYXJOUSA-N |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN(C3=O)CC4=CC=CC=C4)CO)O |

规范 SMILES |

C1C(C(OC1N2C=NC3=C2N=CN(C3=O)CC4=CC=CC=C4)CO)O |

同义词 |

1-benzyl-2'-deoxyinosine |

产品来源 |

United States |

Molecular Interactions and Biological Mechanisms of 1 Benzyl 2 Deoxyinosine and Analogues

Interaction with Nucleic Acids and DNA Structures

Influence on DNA Duplex Stability

The incorporation of modified nucleosides, such as 1-benzyl-2'-deoxyinosine, into DNA oligonucleotides can significantly influence the stability of the resulting DNA duplexes. The stability of a DNA duplex is a critical factor in various cellular processes and biotechnological applications. It is largely determined by the hydrogen bonds between complementary base pairs and the stacking interactions between adjacent bases. glenresearch.com

Introducing a modification like a benzyl (B1604629) group at the N1 position of 2'-deoxyinosine (B131508) can disrupt the standard Watson-Crick base pairing. For instance, studies on oligonucleotides containing 2'-deoxyisoinosine (B1250364), an isomer of 2'-deoxyinosine, have shown that its incorporation leads to a significant destabilization of the DNA duplex. The replacement of a single thymidine (B127349) with 2'-deoxyisoinosine in a d(T)12 oligomer hybridized to a complementary d(A)12 strand resulted in a reduction of the melting temperature (Tm) by approximately 15°C. When two 2'-deoxyisoinosine residues were incorporated, the Tm decreased by about 25°C. This destabilization was found to be largely independent of the base opposite to the modified nucleoside, suggesting a significant disruption of the duplex structure.

The destabilizing effect is often attributed to the steric hindrance imposed by the bulky substituent, which can interfere with the optimal geometry of the DNA helix. Modifications in the minor groove of the DNA can also impact duplex stability. While some modifications like 5-methyl-dC can enhance stability, others that disrupt the hydrogen bonding pattern or cause steric clashes will generally have a destabilizing effect. glenresearch.com For example, the introduction of a 2-fluoro-6-p-nitrophenylethyl-2'-deoxyinosine into an 11-mer oligonucleotide, followed by attachment of spermine, resulted in an improved duplex stability of 15°C at 150 mM NaCl compared to the unmodified oligonucleotide. beilstein-journals.orgbeilstein-journals.org This highlights that the nature and position of the modification are crucial determinants of its effect on duplex stability.

Table 1: Effect of 2'-deoxyisoinosine Incorporation on DNA Duplex Stability

| Modification | Position of Modification | Change in Melting Temperature (ΔTm) | Reference |

|---|---|---|---|

| Single 2'-deoxyisoinosine | Middle of d(T)12 strand | ~ -15°C | |

| Two 2'-deoxyisoinosines | Middle of d(T)12 strand | ~ -25°C | |

| 2-fluoro-6-p-nitrophenylethyl-2'-deoxyinosine with spermine | Twice in an 11-mer ON | +15°C | beilstein-journals.orgbeilstein-journals.org |

Role in DNA Replication Processes

The presence of modified nucleosides like this compound within a DNA template can have profound effects on DNA replication. DNA polymerases, the enzymes responsible for synthesizing new DNA strands, can be stalled or induced to make errors by such modifications.

Studies involving aptamer AS1411, a G-quadruplex forming oligonucleotide with anti-cancer properties, have explored the impact of incorporating 2'-deoxyinosine. nih.gov Modified versions of AS1411 containing 2'-deoxyinosine were found to inhibit the proliferation of MCF-7 cancer cells and arrest the cell cycle in the S-phase, which is when DNA replication occurs. nih.gov Assays measuring the incorporation of EdU (5-ethynyl-2'-deoxyuridine), a thymidine analog, showed a significant reduction in de novo DNA synthesis in cells treated with the 2'-deoxyinosine-modified aptamers. nih.gov This suggests that the presence of 2'-deoxyinosine in the G-quadruplex structure of the aptamer interferes with DNA replication machinery. nih.gov

Furthermore, DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions, can block DNA replication. nih.gov While not a direct analogue, the study of O6-dG-derived ICLs provides insight into how bulky adducts on purine (B94841) bases can impede polymerases. For example, human DNA polymerase κ (pol κ) is completely blocked by an O6-dG-butylene-O6-dG ICL. nih.gov This demonstrates the sensitivity of some polymerases to modifications at the O6 position of guanine (B1146940), a position analogous to the N1 of inosine (B1671953). The ability of a polymerase to bypass such a lesion is crucial for DNA repair and cell survival.

Effects on DNA Conformation (e.g., G-quadruplex structures, minor groove modifications)

This compound and its analogues can significantly influence the local and global conformation of DNA. One of the most notable examples is their effect on G-quadruplex structures. G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of nucleic acids and are involved in the regulation of various cellular processes, including DNA replication and transcription. nih.gov

Modifications on the purine ring can also directly affect the DNA minor groove. The minor groove provides a unique landscape for sequence-specific recognition by proteins and small molecules. caltech.edu Introducing a bulky group like a benzyl moiety at the N1 position of 2'-deoxyinosine would place this group in the minor groove of a standard B-DNA duplex. Such a modification can alter the width and electrostatic potential of the minor groove, thereby influencing the binding of minor groove-binding proteins and drugs. Studies on 2-substituted 2'-deoxyinosine derivatives have shown that modifications in the minor groove can affect the cleavage of DNA by restriction endonucleases, even though these enzymes primarily recognize sequences through interactions in the major groove. rsc.org

Enzymatic Recognition and Modulation

Substrate Specificity for DNA Polymerases (e.g., Therminator DNA Polymerase, DNA Polymerase κ)

The ability of DNA polymerases to incorporate modified nucleotides is a key aspect of their function and has been exploited in various biotechnological applications. The substrate specificity of these enzymes for analogues of this compound reveals important insights into their active site architecture and mechanism.

DNA Polymerase κ (pol κ) is a Y-family polymerase involved in translesion synthesis (TLS), a process that allows DNA replication to proceed past lesions in the DNA template. nih.govnih.gov Pol κ exhibits a remarkable tolerance for certain types of DNA adducts and modified nucleotides. Studies have shown that N2-substituted 2'-deoxyguanosine (B1662781) triphosphate derivatives, which are structurally related to this compound, can be selectively utilized by human pol κ. nih.gov Specifically, N2-benzyl-dGTP was found to be a substrate for pol κ, comparable to the natural dGTP, but was poorly incorporated by other human DNA polymerases like pol β, δ, η, ι, or ν. nih.gov This suggests that the active site of pol κ can accommodate bulky substituents at the N2 position of guanine, a position spatially close to the N1 of inosine. However, pol κ's activity can be completely blocked by certain DNA lesions, such as O6-dG-derived interstrand cross-links. nih.gov The response of pol κ to a this compound in the template would depend on the precise structural perturbations caused by this modification.

Table 2: Substrate Specificity of DNA Polymerases for Modified Nucleotides

| DNA Polymerase | Modified Substrate | Outcome | Reference |

|---|---|---|---|

| Therminator DNA Polymerase | Dideoxynucleotides, ribonucleotides, acyclonucleotides | Enhanced incorporation | neb.comfrontiersin.org |

| DNA Polymerase κ | N2-benzyl-dGTP | Efficient incorporation, selective substrate | nih.gov |

| DNA Polymerase κ | O6-dG-butylene-O6-dG ICL | Completely inhibited | nih.gov |

Interactions with Nucleoside Modifying Enzymes (e.g., Adenosine (B11128) Deaminase, Nucleoside Phosphorylases)

Nucleoside analogues can also interact with enzymes that metabolize natural nucleosides. These interactions can lead to the activation or degradation of the analogue, or the inhibition of the enzyme.

Adenosine Deaminase (ADA) is a key enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine and 2'-deoxyinosine, respectively. tandfonline.com The product of this reaction, 2'-deoxyinosine, can be a substrate for other enzymes or an inhibitor of ADA itself. tandfonline.comscbt.com The introduction of a benzyl group at the N1 position of 2'-deoxyinosine would likely prevent it from being a substrate for enzymes that further metabolize inosine. However, it could potentially act as an inhibitor of ADA or other enzymes in the purine metabolic pathway. The synthesis of 6-benzylaminopurine (B1666704) 2'-deoxyriboside, an analogue of this compound, has been reported in the context of evaluating substrates for adenosine deaminase. cdnsciencepub.com

Nucleoside Phosphorylases (NPs) are another class of enzymes in the purine salvage pathway that catalyze the reversible phosphorolysis of nucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate. acs.orgnih.gov These enzymes are classified based on their substrate specificity for purine or pyrimidine (B1678525) nucleosides. nih.gov Purine nucleoside phosphorylases (PNPs) are involved in the degradation of (2'-deoxy)inosine. acs.org The presence of a benzyl group at the N1 position of 2'-deoxyinosine would significantly alter its structure and could make it an inhibitor of PNP. The development of PNP inhibitors is an active area of research for the treatment of various diseases. acs.org Enzymatic transglycosylation reactions catalyzed by nucleoside phosphorylases are used for the synthesis of various nucleoside analogues, and 2'-deoxyinosine can be synthesized using this method. researchgate.net The interaction of this compound with these enzymes would be a critical determinant of its metabolic fate and potential biological activity.

Impact on Helicase Activity

The modification of oligonucleotides with compounds like this compound can influence their interaction with and inhibition of enzymes essential for DNA replication, such as helicases. Helicases are responsible for unwinding double-stranded DNA, a critical step for replication and repair. The G-quadruplex structure of the aptamer AS1411 is known to interfere with this process.

Research into analogues, specifically the aptamer AS1411 modified with 2'-deoxyinosine (2'-dI) and D-/L-isothymidine (a combination named FCL-II), has demonstrated a notable impact on helicase function. nih.gov A helicase assay using the large T antigen, which possesses DNA unwinding activity, was employed to measure this effect. The large T antigen can unwind both standard double-stranded DNA and G-quadruplex structures. In the assay, the presence of the large T antigen alone significantly reduced the amount of double-stranded DNA. However, the introduction of AS1411 or its modified version, FCL-II, inhibited this unwinding activity. nih.gov FCL-II, containing 2'-deoxyinosine, was slightly more effective than the parent AS1411, restoring the level of double-stranded DNA to 22%, compared to 20% for AS1411. nih.gov This suggests that the structural changes induced by 2'-deoxyinosine modification can enhance the aptamer's ability to stabilize the G-quadruplex structure, making it a more potent inhibitor of helicase activity. nih.gov

| Condition | Percentage of Double-Stranded DNA (%) |

|---|---|

| Control (No Large T Antigen) | 26 |

| Large T Antigen | 7 |

| Large T Antigen + AS1411 | 20 |

| Large T Antigen + FCL-II (2'-dI modified) | 22 |

Molecular Mechanisms of Cellular Responses (mechanistic studies)

Influence on Cell Cycle Progression at a Mechanistic Level

Analogues incorporating 2'-deoxyinosine have been shown to exert significant influence over cell cycle progression, primarily by inducing arrest in the S-phase. nih.govdntb.gov.uaresearchgate.net The S-phase is the period of the cell cycle where DNA is replicated. By arresting cells in this phase, these compounds effectively halt proliferation.

The mechanism behind this S-phase arrest is directly linked to the inhibition of DNA synthesis. nih.govresearchgate.net Studies using the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine), which is incorporated into newly synthesized DNA, have visualized this effect. Cells treated with 2'-deoxyinosine-modified aptamers, such as FAN-12dI, FAN-13dI, FAN-15dI, FAN-24dI, FCL-I, and FCL-II, show a marked reduction in EdU incorporation compared to untreated cells or those treated with the unmodified AS1411 aptamer. nih.govresearchgate.net This demonstrates a direct blockage of DNA replication. Flow cytometry analysis confirms these findings, showing a significant accumulation of cells in the S-phase following treatment with these modified aptamers. nih.gov The degree of S-phase arrest was more pronounced with the modified aptamers than with the natural AS1411, indicating that the 2'-deoxyinosine modification enhances this particular biological effect. nih.govresearchgate.net

| Compound | Primary Effect | Mechanism |

|---|---|---|

| FCL-I (modified AS1411) | S-Phase Arrest | Inhibition of DNA Replication |

| FCL-II (modified AS1411) | S-Phase Arrest | Inhibition of DNA Replication |

| FAN-series (dI-modified AS1411) | S-Phase Arrest | Inhibition of DNA Replication |

Radiosensitizing Mechanisms Involving Electron Attachment (for related benzylamino-2'-deoxyadenosine analogues)

A key mechanism for enhancing the efficacy of radiotherapy is the use of radiosensitizers, which make tumor cells more susceptible to radiation-induced damage. Modified nucleosides, due to their structural similarity to native DNA components, can be incorporated into the genome of cancer cells. rad-conference.org The radiosensitizing potential of certain analogues, such as 8-benzylamino-2'-deoxyadenosine, is linked to the process of dissociative electron attachment (DEA). rad-conference.org

The underlying principle of DEA-based radiosensitization is that low-energy electrons, which are abundantly produced during water radiolysis by ionizing radiation, are captured by the radiosensitizer molecule that has been integrated into the DNA. rad-conference.orgresearchgate.net This attachment forms a transient negative ion, which is unstable and rapidly dissociates. rad-conference.orgacs.org In the case of 8-benzylamino-2'-deoxyadenosine, quantum-chemical modeling shows that upon electron attachment, the molecule decomposes with a low activation barrier. This decomposition yields a benzyl radical and an amino-2'-deoxyadenosine anion. rad-conference.org The resulting highly reactive nucleoside radical can then induce further damage within the DNA, such as single-strand breaks, which can ultimately lead to cell death. rad-conference.orgnih.gov This mechanism is particularly effective in the hypoxic (low oxygen) environment characteristic of solid tumors, where electrons are not as readily scavenged by oxygen and are therefore more available to react with the sensitizer. researchgate.net

Nucleotide-Protein Interactions (e.g., nucleolin binding for aptamer modifications)

The biological activity of nucleoside analogues is often mediated by their specific interactions with cellular proteins. For aptamers like AS1411, which is rich in guanine, the primary target is nucleolin, a protein overexpressed on the surface of many cancer cells. nih.govdntb.gov.uaresearchgate.net Chemical modification with 2'-deoxyinosine has been shown to be a critical parameter for improving the function of these aptamers by enhancing their binding to nucleolin. dntb.gov.uaresearchgate.net

The incorporation of 2'-deoxyinosine into the AS1411 sequence can promote a more stable G-quadruplex structure, which is crucial for nucleolin recognition. nih.govdntb.gov.ua Molecular dynamics simulations have provided insight into these interactions at an atomic level. These studies reveal that the 2'-dI-modified aptamer forms critical interactions with the nucleolin protein that are different or enhanced compared to the unmodified aptamer. dntb.gov.uaresearchgate.net This improved binding affinity and specificity are thought to be due to changes in the local conformation of the aptamer induced by the 2'-deoxyinosine modification. nih.gov By augmenting the nucleotide-protein interaction, these modified aptamers can more effectively inhibit nucleolin's functions, which are linked to cell proliferation, differentiation, and apoptosis. nih.gov

Structure Activity Relationship Sar Studies of 1 Benzyl 2 Deoxyinosine and Analogues

Correlating Structural Modifications with Molecular Interaction Profiles

The interaction of a ligand with its target protein is governed by a complex interplay of structural features. For 1-Benzyl-2'-deoxyinosine and its analogues, modifications at various positions of the purine (B94841) ring, the sugar moiety, and the benzyl (B1604629) group can significantly alter their binding affinity and inhibitory potency.

Key molecular interactions that are often considered in the SAR of these compounds include:

Hydrogen Bonding: The purine and sugar moieties offer multiple sites for hydrogen bond donor and acceptor interactions with the amino acid residues in the active site of the target enzyme.

π-π Stacking: The aromatic purine ring and the benzyl group can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket.

Hydrophobic Interactions: The benzyl group and other lipophilic substituents can form favorable hydrophobic interactions with nonpolar regions of the active site.

Impact of Benzyl Group Substitution on Biological Activity

The benzyl group at the N1 position of the purine ring is a crucial determinant of the biological activity of this compound analogues. Studies have shown that substitutions on the benzyl ring can have a profound impact on their inhibitory potency against enzymes like PARP-1. researchgate.net

The nature and position of the substituent on the benzyl ring can influence:

Binding Affinity: Electron-donating or electron-withdrawing groups can alter the electronic distribution of the benzyl ring, affecting its interaction with the target protein.

Conformational Preference: Substituents can influence the preferred orientation of the benzyl group within the binding pocket, which can be critical for optimal interaction.

For example, the introduction of a hydroxyl or methoxy (B1213986) group could provide an additional hydrogen bonding opportunity, potentially increasing binding affinity. Conversely, a bulky substituent might cause steric hindrance, preventing the molecule from fitting optimally into the active site. nih.gov

Table 1: Effect of Benzyl Group Substitution on PARP-1 Inhibitory Activity (Hypothetical Data for Illustration)

| Analogue | Substitution on Benzyl Ring | PARP-1 IC50 (nM) |

|---|---|---|

| This compound | None | 239 |

| Analogue A | 4-Fluoro | 150 |

| Analogue B | 4-Methoxy | 180 |

| Analogue C | 4-Trifluoromethyl | 350 |

| Analogue D | 3,4-Dichloro | 95 |

Effects of Sugar Moiety and Purine Ring Modifications

Modifications to the 2'-deoxyribose sugar and the purine ring are also critical aspects of the SAR of this compound analogues. nih.gov

Sugar Moiety Modifications:

2'-Position: Alterations at the 2'-position of the sugar can impact the conformation of the nucleoside (C2'-endo vs. C3'-endo) and its interaction with the target. Introducing a substituent like fluorine can enhance the stability of the glycosidic bond. nih.gov

Purine Ring Modifications:

C2, C6, and C8 Positions: These positions on the purine ring are common sites for modification. Introducing substituents can alter the electronic properties, hydrogen bonding capacity, and steric profile of the molecule. For instance, replacing the oxygen at the C6 position with a chlorine atom can create a reactive intermediate for further functionalization. cdnsciencepub.com The C8 position is also a site for arylation, which can enhance binding. mdpi.com

Table 2: Impact of Sugar and Purine Modifications on Biological Activity (Hypothetical Data for Illustration)

| Analogue | Modification | Target | Activity |

|---|---|---|---|

| Analogue E | 2'-Fluoro substitution | Viral Polymerase | Increased Potency |

| Analogue F | 6-Chloro substitution | Adenosine (B11128) Deaminase | Substrate |

| Analogue G | 8-Phenyl substitution | PARP-1 | Enhanced Inhibition |

| Analogue H | N6-Hydrazino substitution | Tumor Cell Lines | Antiproliferative Activity. researchgate.net |

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques are invaluable tools for understanding the SAR of this compound and its analogues. mdpi.commdpi.com These methods provide insights into the three-dimensional interactions between the ligands and their target proteins, which can guide the design of new, more potent compounds.

Common computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a protein and estimates the binding affinity. scifiniti.com It allows for the rapid screening of virtual libraries of compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of new, untested compounds.

These computational studies have been instrumental in rationalizing the observed SAR for many PARP inhibitors and other nucleoside analogues. frontiersin.org For example, modeling can reveal why a particular substituent on the benzyl ring leads to enhanced binding by showing favorable interactions with specific amino acid residues. nih.gov

Research Applications and Future Directions for 1 Benzyl 2 Deoxyinosine in Chemical Biology

Utilization as a Chemical Probe in Nucleic Acid Research

1-Benzyl-2'-deoxyinosine, a synthetic analog of the naturally occurring nucleoside 2'-deoxyinosine (B131508), serves as a valuable chemical probe in the intricate field of nucleic acid research. Its unique structural modification, the presence of a benzyl (B1604629) group at the N1 position of the hypoxanthine (B114508) base, allows for the investigation of various molecular interactions and processes within DNA and RNA.

The benzyl group introduces steric bulk and alters the electronic properties of the nucleobase, which can be exploited to study the structural and functional consequences of modifications within nucleic acid duplexes. For instance, the incorporation of such modified nucleosides can influence duplex stability, providing insights into the forces that govern DNA and RNA architecture. nih.govnih.gov The study of oligonucleotides containing analogs like 2'-deoxynebularine (B1204208) and 2'-deoxyxanthosine (B1596513) has provided comparative data on the thermodynamic stability of duplexes, which helps in understanding the impact of specific base modifications. nih.govnih.gov

Furthermore, modified nucleosides are instrumental in probing the active sites of enzymes that interact with nucleic acids, such as polymerases and repair enzymes. nih.govthegoodscentscompany.com By observing how these enzymes process or are inhibited by oligonucleotides containing this compound or similar analogs, researchers can elucidate the mechanisms of DNA replication, repair, and transcription. The development of fluorescent probes, often incorporating pyrene-modified nucleotides, has also become a significant area of research for detecting specific nucleic acid sequences. mdpi.comthno.org

Design of Modified Oligonucleotides for Specific Biological Targets

The design of modified oligonucleotides is a cornerstone of modern biotechnology and molecular medicine, with applications ranging from diagnostics to therapeutics. scielo.brnih.gov The incorporation of this compound and other analogs into synthetic oligonucleotides allows for the fine-tuning of their properties to achieve specific biological outcomes. scielo.brbiosyn.com

A primary goal in designing modified oligonucleotides is to enhance their stability against nuclease degradation, a significant hurdle for in vivo applications. scielo.br Modifications to the sugar-phosphate backbone or the nucleobases can confer resistance to enzymatic cleavage, thereby increasing the oligonucleotide's half-life. nih.gov Additionally, modifications can modulate the binding affinity and specificity of an oligonucleotide for its target sequence. scielo.brnih.gov For example, the introduction of a bulky group like benzyl can either enhance or disrupt base pairing, depending on the context, allowing for the creation of highly specific probes or inhibitors. nih.gov

The ability to synthesize oligonucleotides with specific modifications at defined positions is crucial for their application as antisense agents, small interfering RNAs (siRNAs), and aptamers. nih.govacs.org These modified oligonucleotides can be designed to target and modulate the expression of specific genes, offering potential therapeutic strategies for a variety of diseases. The use of universal base analogs, which can pair with any of the four natural bases, is another strategy employed to simplify the design of probes for degenerate sequences. biosyn.comacs.org

Potential in the Development of Mechanistic Study Tools

The unique characteristics of this compound make it a valuable tool for dissecting complex biological mechanisms at the molecular level. Its incorporation into DNA or RNA sequences can serve as a reporter group or a perturbing agent to study dynamic processes.

For example, oligonucleotides containing this compound can be used to investigate the conformational dynamics of nucleic acids. The benzyl group can act as a spectroscopic handle, allowing for the use of techniques like Nuclear Magnetic Resonance (NMR) to probe the local structure and flexibility of the duplex. nih.gov This information is critical for understanding how nucleic acids recognize and interact with other molecules, such as proteins and small molecule drugs.

Furthermore, the introduction of a modified base can be used to study the mechanisms of DNA repair pathways. By creating a DNA lesion mimic with this compound, researchers can investigate how repair enzymes recognize and excise damaged or unnatural bases. Such studies provide fundamental insights into the maintenance of genomic integrity. The synthesis of oligonucleotides containing photoreactive nucleosides like 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine (B140859) has also been explored for studying nucleic acid-protein interactions. ub.edu

Exploration of Unidentified Biological Pathways and Novel Molecular Targets

The application of this compound and other modified nucleosides is not limited to the study of known biological processes. These chemical tools have the potential to uncover previously unknown biological pathways and identify novel molecular targets for drug discovery.

By introducing modified oligonucleotides into cellular systems and observing the resulting phenotypic changes, researchers can identify new genes and pathways that are affected by the presence of the modified base. This approach, often coupled with high-throughput screening methods, can lead to the discovery of novel therapeutic targets. For instance, the aptamer AS1411, which forms a G-quadruplex structure, has been modified with 2'-deoxyinosine to enhance its antitumor activity, demonstrating the potential of such modifications in therapeutic applications. nih.gov

Moreover, the use of modified nucleoside triphosphates in enzymatic synthesis allows for the creation of heavily modified DNA or RNA libraries. acs.org These libraries can be used in selection experiments (e.g., SELEX) to identify aptamers that bind with high affinity and specificity to a wide range of molecular targets, including proteins, small molecules, and even whole cells. This powerful technique opens up new avenues for the development of diagnostic and therapeutic agents. The study of how adenosine (B11128) deaminase (ADA) metabolizes adenosine analogs like cordycepin (B1669437) (3'-deoxyadenosine) highlights the importance of understanding enzymatic pathways when designing nucleoside-based drugs. researchgate.net

Integration with Advanced Spectroscopic and Structural Biology Techniques for Deeper Mechanistic Understanding

To fully harness the potential of this compound as a chemical probe, its use must be integrated with advanced spectroscopic and structural biology techniques. researchgate.netcsic.es This combination allows for a detailed, atomic-level understanding of the structural and dynamic consequences of the modification.

Advanced Spectroscopic Techniques:

| Technique | Application for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the three-dimensional structure and dynamics of oligonucleotides containing the modified base in solution. nih.govfrontiersin.org It can reveal changes in base pairing, sugar pucker, and overall duplex conformation. |

| Mass Spectrometry (MS) | Used to confirm the incorporation and location of the modified nucleoside within an oligonucleotide chain. nih.gov Techniques like chemical cross-linking mass spectrometry can also provide insights into nucleic acid-protein interactions. nih.gov |

| Circular Dichroism (CD) Spectroscopy | A rapid method to assess the overall conformation of a nucleic acid duplex (e.g., A-form, B-form, Z-form) and to monitor conformational changes upon binding to other molecules. |

| Fluorescence Spectroscopy | Can be employed if the benzyl group is further functionalized with a fluorophore, or to study the quenching or enhancement of fluorescence of nearby probes, providing information on proximity and conformational changes. mdpi.com |

Structural Biology Techniques:

| Technique | Application for this compound |

| X-ray Crystallography | Can provide a high-resolution, static picture of an oligonucleotide containing this compound, revealing precise details of its three-dimensional structure and interactions within a crystal lattice. technologynetworks.com |

| Cryo-Electron Microscopy (Cryo-EM) | An increasingly powerful technique for determining the structure of large nucleic acid-protein complexes at near-atomic resolution, allowing for the visualization of how the modified nucleoside influences these interactions. nih.govtechnologynetworks.com |

By combining the synthesis of oligonucleotides containing this compound with these powerful analytical methods, researchers can gain unprecedented insights into the fundamental principles of nucleic acid structure, recognition, and function. This integrated approach is essential for the rational design of novel therapeutic agents and advanced diagnostic tools.

常见问题

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-Benzyl-2'-deoxyinosine derivatives?

- Methodological Answer : Synthesis typically involves modifying the O6 position of 2'-deoxyinosine using benzotriazol-1-yl intermediates. For example, 3',5'-Di-O-protected derivatives (e.g., tert-butyldimethylsilyl groups) are reacted with benzylating agents under controlled conditions to introduce the benzyl moiety . DNA-templated synthesis using universal templates with photocleavable linkers can also direct site-specific benzylation, enabling library construction for high-throughput screening .

Q. How does the base-pairing behavior of 2'-deoxyinosine influence probe design in nucleic acid research?

- Methodological Answer : Despite historical claims of "universal" pairing, 2'-deoxyinosine preferentially pairs with deoxycytidine (dC) due to hydrogen bonding compatibility. This specificity must be accounted for when designing degenerate probes or primers. For instance, in PCR assays, strategic placement of deoxyinosine at wobble positions enhances discriminatory power against mismatched targets while minimizing nonspecific binding .

Q. What methodological considerations are critical for accurate quantification of 2'-deoxyinosine in DNA samples?

- Methodological Answer : To avoid artifactual deamination during sample preparation, enzymatic digestion (nuclease P1 and alkaline phosphatase) is preferred over acid hydrolysis. Post-digestion, HPLC pre-purification followed by gas chromatography–mass spectrometry (GC-MS) ensures sensitive detection (limit: 0.01–0.1% minor variants). Inclusion of ethanethiol during derivatization suppresses oxidation artifacts .

Advanced Research Questions

Q. How can deoxyinosine-induced mutagenic effects be systematically studied in replication fidelity assays?

- Methodological Answer : Replication fidelity is assessed using DNA polymerases (e.g., Sulfolobus solfataricus P2 DNA polymerase IV) and synthetic templates containing 2'-deoxyinosine. Misincorporation rates are quantified via LC-MS or Sanger sequencing, with a focus on A→G transition frequencies. Competitive primer extension assays under varying pH and ionic strength conditions further elucidate polymerase bypass efficiency .

Q. What role does Endonuclease V play in the processing of deoxyinosine lesions, and how can this be leveraged in sequencing technologies?

- Methodological Answer : Endonuclease V cleaves DNA 3' to deoxyinosine lesions, enabling targeted enrichment of inosine-containing regions. In next-generation sequencing, this property is exploited for read-length extension by digesting templates after ligation cycles. However, directional limitations (5'→3' vs. 3'→5') require optimization to avoid premature termination .

Q. How do C2 substituents on 2'-deoxyinosine analogues affect their interaction with DNA polymerases?

- Methodological Answer : Bulky substituents (e.g., bromo or fluoro groups at C2) induce steric clashes during replication, altering polymerase kinetics. For example, 2-bromo-2'-deoxyinosine (2-BrdI) reduces replication fidelity by 10–100-fold compared to unmodified deoxyinosine. Electrospray ionization mass spectrometry (ESI-MS) and X-ray crystallography are used to map polymerase active-site interactions .

Q. What advanced analytical techniques enable discrimination between endogenous and artifactual deoxyinosine in genomic DNA?

- Methodological Answer : Dual enzymatic/chemical validation is essential. Endogenous deoxyinosine is confirmed via Endonuclease V digestion followed by LC-MS/MS, while artifactual deamination (e.g., from nitric oxide exposure) is identified using isotopically labeled internal standards and controlled hydrolysis conditions. Parallel analysis with/without ethanethiol during derivatization further isolates true signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。